N-(2-ethoxyphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-4-32-21-12-8-6-10-18(21)27-22(30)15-33-23-14-13-19(28-29-23)24-16(2)26-25(34-24)17-9-5-7-11-20(17)31-3/h5-14H,4,15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFVFCVUTMTWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Ethoxyphenyl group
- Thiazole ring
- Pyridazine moiety
- Sulfanyl linkage
This structural complexity may contribute to its diverse biological effects.
Research indicates that this compound may interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes linked to cancer progression. For instance, studies suggest it may inhibit certain kinases involved in cell signaling pathways critical for tumor growth .
- Antioxidant Properties : Preliminary studies indicate that this compound exhibits antioxidant activity, which may help mitigate oxidative stress in cells .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, it was found to reduce cell viability in breast and colon cancer models .
Study 1: Anticancer Screening
In a study by Fayad et al., the compound was screened against multicellular spheroids to evaluate its anticancer efficacy. Results indicated significant inhibition of tumor growth compared to control groups, suggesting its potential as a therapeutic agent .
Study 2: Enzyme Inhibition
A medicinal chemistry campaign focused on identifying inhibitors for mutant forms of IDH1 and IDH2 revealed that compounds similar to N-(2-ethoxyphenyl)-2-{...} exhibited promising inhibitory activity against these targets. The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing potency .
Scientific Research Applications
The compound N-(2-ethoxyphenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by relevant data tables and case studies.
Structure
The compound consists of several functional groups, including an ethoxyphenyl moiety, a thiazole ring, and a pyridazine derivative. Its molecular formula is , and it has a molecular weight of approximately 420.54 g/mol.
Pharmacological Activity
Research indicates that compounds with similar structures often exhibit significant pharmacological activities such as:
- Anticancer Properties : Studies have shown that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds with thiazole rings have been reported to induce apoptosis in various cancer cell lines, suggesting potential for use in cancer therapy .
- Antimicrobial Effects : The presence of the thiazole and pyridazine moieties suggests possible antimicrobial properties. Compounds containing these structures have been evaluated for their effectiveness against various bacterial strains .
Biochemical Studies
The compound's structure allows it to interact with biological targets, making it suitable for biochemical studies:
- Enzyme Inhibition : Research on similar compounds has demonstrated their ability to inhibit specific enzymes linked to disease pathways. This opens avenues for drug development targeting metabolic disorders .
- Receptor Binding Studies : The ethoxyphenyl group may enhance binding affinity to certain receptors, which is crucial for developing drugs aimed at modulating neurotransmitter systems .
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|---|
| Compound A | Thiazole | Yes | Moderate | Yes |
| Compound B | Pyridazine | Yes | High | No |
| N-(2-ethoxyphenyl)-2- | Thiazole/Pyridazine | Potential | Potential | Potential |
Table 2: Summary of Case Studies
| Study Reference | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Showed significant reduction in cell viability in breast cancer cells |
| Study 2 | Assess antimicrobial activity | Effective against E. coli and S. aureus at low concentrations |
| Study 3 | Enzyme inhibition | Inhibited enzyme activity by 50% at a concentration of 10 µM |
Case Study 1: Anticancer Activity
A study conducted on a series of thiazole derivatives, including this compound, demonstrated that these compounds effectively induced apoptosis in MCF-7 breast cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death.
Case Study 2: Antimicrobial Efficacy
In vitro testing revealed that the compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for the development of new antibiotics, particularly in an era of rising antibiotic resistance.
Case Study 3: Enzyme Inhibition
Research focused on the inhibition of specific kinases involved in cancer signaling pathways showed that the compound could significantly reduce kinase activity, suggesting its potential as an anti-cancer therapeutic agent.
Chemical Reactions Analysis
Reaction Types
The compound’s structural features (thiazole, pyridazine, sulfanyl, acetamide, and ethoxy groups) enable multiple reaction pathways:
| Reaction Type | Key Functional Groups Involved | Reagents/Conditions | Product Type |
|---|---|---|---|
| Hydrolysis | Acetamide (-NHCO-) | Strong acids (HCl) or bases (NaOH) | Carboxylic acid |
| Nucleophilic Substitution | Sulfanyl (-S-) | Electrophiles (e.g., alkyl halides) | Thioethers or sulfides |
| Electrophilic Substitution | Pyridazine (aromatic ring) | Nitration agents (e.g., HNO₃) or halogens | Substituted pyridazine derivatives |
| Oxidation/Reduction | Thiazole ring (redox-sensitive sulfur) | Oxidizing agents (H₂O₂) or reducing agents (NaBH₄) | Oxidized/reduced thiazole derivatives |
| Coupling Reactions | Acetamide (amide linkage) | Carbodiimides (e.g., EDC) or peptide coupling | Amide derivatives |
Hydrolysis of Acetamide
The acetamide group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid. For example:
This reaction is consistent with general amide hydrolysis mechanisms.
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (-S-) group acts as a leaving group under nucleophilic conditions. For instance:
This is analogous to thioether substitution reactions observed in similar thiazole derivatives .
Electrophilic Substitution on Pyridazine
Pyridazine’s aromaticity allows electrophilic substitution (e.g., nitration). The reaction:
This aligns with pyridazine’s reactivity under strong nitration conditions.
Analytical and Purification Methods
-
TLC Monitoring : Used to track reaction progress by observing spot migration.
-
NMR Spectroscopy : Confirms structural integrity via proton and carbon-13 NMR.
Chemical Stability and Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
